

An In-depth Technical Guide to Fosamprenavir Calcium

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Compound of Interest

Compound Name: Fosamprenavir

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **fosamprenavir** calcium, a critical antiretroviral agent. The document details its chemical structure, physicochemical properties, mechanism of action, and synthesis, offering valuable insights for professionals in the field of drug development and virology.

Chemical Structure and Properties

Fosamprenavir calcium is the monocalcium salt of **fosamprenavir**, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, amprenavir.^{[1][2][3]} The chemical name is (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[(1S)-1-[(1S)-1-oxo-2-oxo-1,2,3,4-tetrahydro-2H-pyrimidin-2-ylideneamino]-1-phenyl-2-(phosphonoxy)propylcarbamate]monocalcium salt.^[4] It is a single stereoisomer with the (3S)(1S,2R) configuration.^[4]

Below is the structural formula of **fosamprenavir** calcium:

Caption: Structural Formula of **Fosamprenavir**.

Physicochemical Properties

The key quantitative data for **fosamprenavir** calcium are summarized in the table below, providing a clear reference for its fundamental chemical and physical characteristics.

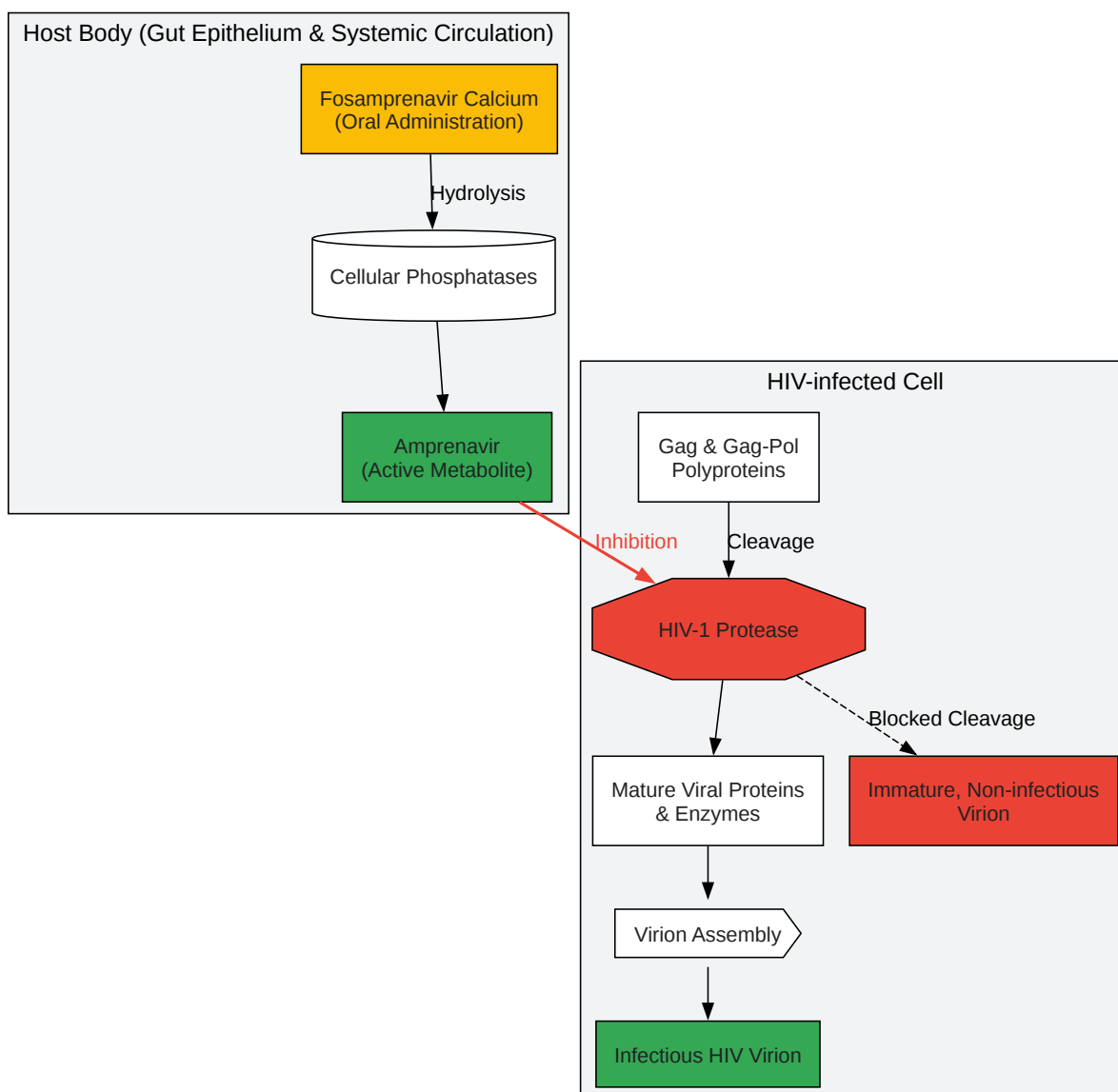
Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₃₄ CaN ₃ O ₉ PS	[1][2][4]
Molecular Weight	623.7 g/mol	[1][4]
CAS Number	226700-81-8	[1]
Appearance	White to cream-colored solid; White microcrystalline needles	[3][5]
Solubility	Approx. 0.31 mg/mL in water at 25°C. Sparingly soluble in water but freely soluble in Acetonitrile, DMF, DMSO, ethanol, and methanol.	[5][6]
IUPAC Name	calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate	[1][2]

Mechanism of Action: A Prodrug Approach

Fosamprenavir itself possesses little to no antiviral activity in vitro.[5] It is a prodrug designed for enhanced bioavailability.[3] Following oral administration, it is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium during absorption.[5][7][8][9] This enzymatic cleavage removes the phosphate group, converting **fosamprenavir** into its active metabolite, amprenavir, and inorganic phosphate.[5]

Amprenavir is a potent inhibitor of HIV-1 protease.[7][8] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[7][8] Amprenavir competitively binds to the active site of HIV-1 protease, preventing this proteolytic processing.[7][8][9] Consequently, the virus is unable to assemble new, mature virions, resulting in the formation of immature, non-infectious viral particles.[7][8] This disruption of the viral replication cycle leads to a reduction in viral load.[9]

Mechanism of Fosamprenavir Action

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Caption: Prodrug activation of **fosamprenavir** and subsequent inhibition of HIV-1 protease.

Experimental Protocols: Synthesis

The synthesis of **fosamprenavir** calcium has been described in patent literature. A representative process involves the reaction of key intermediates to form the **fosamprenavir** molecule, followed by salt formation.[\[10\]](#)[\[11\]](#)

Example Protocol for the Preparation of Pure Fosamprenavir Calcium

This protocol is adapted from methodologies described in patent filings.[\[11\]](#)

Materials:

- (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (Intermediate III)
- (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate IIa)
- Triethylamine
- Dichloromethane
- 10% Sodium Bicarbonate Solution
- Water
- Methanol

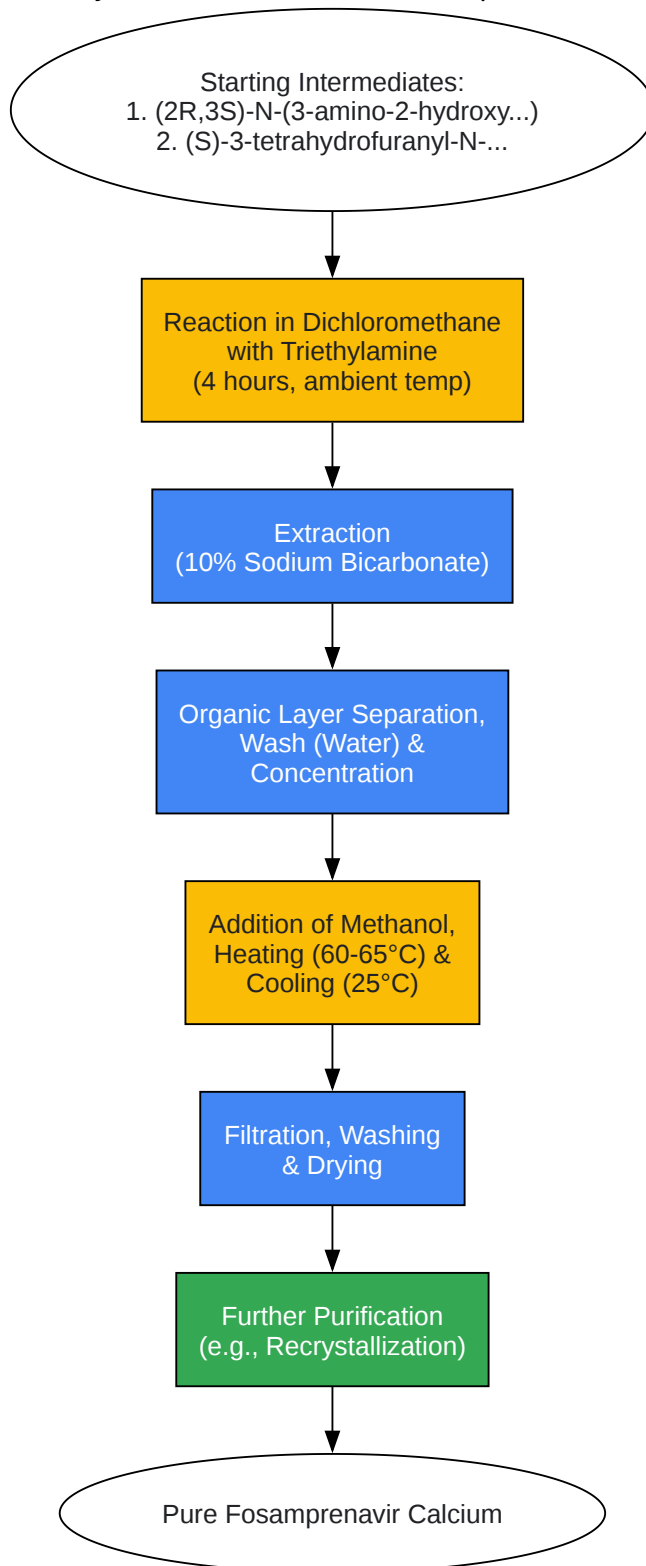
Procedure:

- A mixture of 100 g (0.23 mol) of Intermediate III, 65 g (0.28 mol) of Intermediate IIa, and 24 g (0.23 mol) of triethylamine in 800 ml of dichloromethane is prepared.[\[11\]](#)
- The reaction mixture is stirred at ambient temperature for 4 hours.[\[11\]](#)
- Following the reaction period, the mixture is extracted with a 10% sodium bicarbonate solution.[\[11\]](#)

- The organic layer is separated, washed with water, and then concentrated.[\[11\]](#)
- To the concentrated mass, 1000 ml of methanol is added, and the mixture is heated to 60-65°C.[\[11\]](#)
- The solution is then cooled to 25°C, and the resulting solid is filtered.[\[11\]](#)
- The filtered solid is washed with methanol and dried to yield the crude product.[\[11\]](#)
- Further purification involves steps such as recrystallization from an ethanol-water mixture and a final wash with methanol to obtain pure **fosamprenavir** calcium.[\[11\]](#)

Note: This is an exemplary protocol and requires appropriate laboratory safety measures and optimization for specific applications.

General Synthesis Workflow for Fosamprenavir Calcium

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Caption: A simplified workflow for the chemical synthesis of **fosamprenavir** calcium.

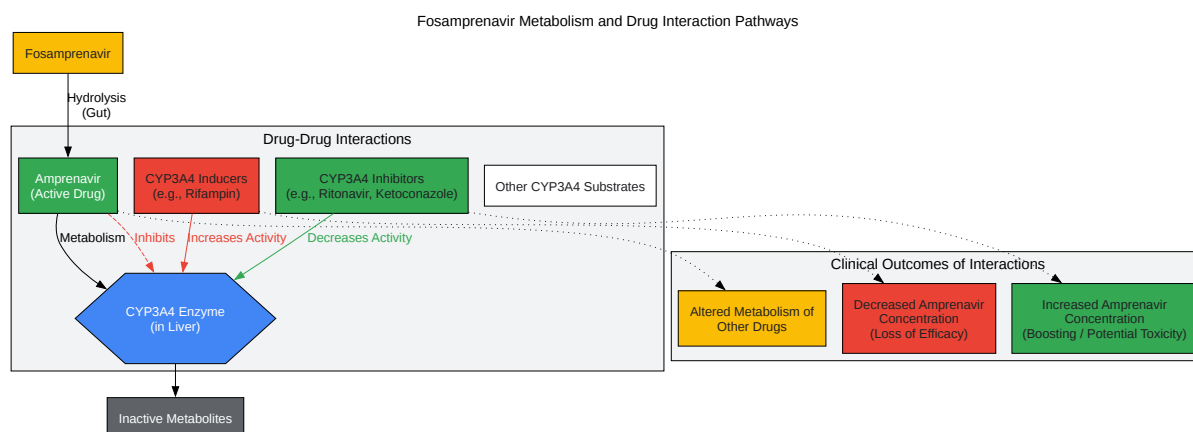
Metabolism and Drug Interactions

The active metabolite, amprenavir, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.^{[5][7]} This metabolic pathway is a critical consideration for drug-drug interactions. Amprenavir is not only a substrate but also an inhibitor and a suggested inducer of CYP3A4.^[5]

This dual role necessitates caution when co-administering **fosamprenavir** with other drugs that are substrates, inhibitors, or inducers of CYP3A4.^[5]

- Inhibitors of CYP3A4 (e.g., ketoconazole): Can increase plasma concentrations of amprenavir, potentially requiring a dosage reduction of **fosamprenavir**.^[8]
- Inducers of CYP3A4 (e.g., rifampin, phenobarbital, phenytoin): Can significantly decrease plasma concentrations of amprenavir, potentially leading to a loss of therapeutic efficacy.^[7]
^[8]
- Substrates of CYP3A4: **Fosamprenavir** can alter the metabolism of co-administered drugs. For example, it can increase the serum concentration of dronedarone or decrease the metabolism of drospirenone.^[7] It should not be administered with drugs like terfenadine, astemizole, or cisapride, where altered metabolism could lead to serious adverse events.^[8]

Fosamprenavir is frequently co-administered with a low dose of ritonavir, another protease inhibitor that is a potent CYP3A4 inhibitor.^[12] This "boosting" strategy slows the metabolism of amprenavir, increasing its plasma concentration and half-life, which allows for a reduced dosing frequency and improved patient adherence.^[12]



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